molecular formula C16H14N2O5 B5132127 Ethyl 2-cyano-3-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxopropanoate

Ethyl 2-cyano-3-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxopropanoate

Cat. No.: B5132127
M. Wt: 314.29 g/mol
InChI Key: YCLDSVBXGFIRAO-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxopropanoate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyano group, a pyrrolidinone ring, and an ester functional group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-cyano-3-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-23-16(22)12(9-17)15(21)10-3-5-11(6-4-10)18-13(19)7-8-14(18)20/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLDSVBXGFIRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxopropanoate typically involves the reaction of ethyl cyanoacetate with 4-(2,5-dioxopyrrolidin-1-yl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the final product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The cyano group and the ester functional group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to the observed biological effects .

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